4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone
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Overview
Description
4’-Bromo-3’-fluoro-3-(2-thiomethylphenyl)propiophenone is a synthetic compound with the molecular formula C16H14BrFOS and a molecular weight of 353.3 g/mol. This compound is notable for its applications in various fields of research, including chemistry, pharmacology, and biomedical sciences.
Preparation Methods
The synthesis of 4’-Bromo-3’-fluoro-3-(2-thiomethylphenyl)propiophenone typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
4’-Bromo-3’-fluoro-3-(2-thiomethylphenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine or fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
4’-Bromo-3’-fluoro-3-(2-thiomethylphenyl)propiophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein binding.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It serves as a precursor for the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4’-Bromo-3’-fluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4’-Bromo-3’-fluoro-3-(2-thiomethylphenyl)propiophenone include:
- 4-Bromo-3-fluoro-2-methylphenylpropiophenone
- 4-Bromo-3-fluoro-3-(4-thiomethylphenyl)propiophenone
- 4-Bromo-3-fluoro-3-(2-methylthio)phenylpropiophenone
These compounds share structural similarities but differ in the position or type of substituents, which can influence their chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFOS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAHRNJPYVSOKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644331 |
Source
|
Record name | 1-(4-Bromo-3-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-07-9 |
Source
|
Record name | 1-(4-Bromo-3-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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